molecular formula C9H8ClFO3 B14028672 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid

Cat. No.: B14028672
M. Wt: 218.61 g/mol
InChI Key: PAOOUMMXHLUHHS-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxymethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzoic acid precursor, followed by the introduction of the methoxymethyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The methoxymethyl group may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorobenzoic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    4-Fluoro-3-(methoxymethyl)benzoic acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    3-Fluoro-5-(methoxymethyl)benzoic acid: Another closely related compound with different substitution positions.

Uniqueness

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxymethyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

3-chloro-4-fluoro-5-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-4-6-2-5(9(12)13)3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

PAOOUMMXHLUHHS-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC(=C1)C(=O)O)Cl)F

Origin of Product

United States

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